molecular formula C9H9NO4 B1616322 2-(2-Nitro-phenoxymethyl)-oxirane CAS No. 21407-49-8

2-(2-Nitro-phenoxymethyl)-oxirane

Cat. No.: B1616322
CAS No.: 21407-49-8
M. Wt: 195.17 g/mol
InChI Key: SMKKEOQDQNCTGL-UHFFFAOYSA-N
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Description

2-(2-Nitro-phenoxymethyl)-oxirane is an organic compound characterized by the presence of an oxirane (epoxide) ring and a nitro-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-phenoxymethyl)-oxirane typically involves the reaction of 2-nitrophenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitro-phenoxymethyl)-oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-(2-aminophenoxymethyl)-oxirane.

    Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Nitro-phenoxymethyl)-oxirane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies involving enzyme inhibition and protein modification.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-Nitro-phenoxymethyl)-oxirane involves its interaction with biological molecules through its reactive oxirane ring and nitro group. The oxirane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitrophenoxy)ethanol
  • 2-(2-Nitrophenoxy)acetaldehyde
  • 2-(2-Nitrophenoxy)acetic acid

Uniqueness

2-(2-Nitro-phenoxymethyl)-oxirane is unique due to the presence of both an oxirane ring and a nitro-substituted phenoxy group. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds that may lack either the oxirane ring or the nitro group .

Properties

IUPAC Name

2-[(2-nitrophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKKEOQDQNCTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21407-49-8
Record name NSC1734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

To a stirred solution of 139 parts of 2-nitrophenol and 138 parts of potassium carbonate in 640 parts of 2-propanone are added dropwise 215 parts of 2-(chloromethyl)oxirane. Upon completion, stirring is continued for 2 days at reflux. The formed precipitate is filtered off and the filter-cake is washed with 2-propanone. The filtrate is evaporated. The residue is crystallized from a mixture of 2,2'-oxybispropane and petroleumether (1:1 by volume). The product is filtered off and dried, yielding 38 parts (20%) of 2-(2-nitrophenoxymethyl)oxirane; mp. 56° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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